3-(Methylamino)azetidine-3-carboxamide hydrochloride
Overview
Description
3-(Methylamino)azetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C5H12ClN3O and a molecular weight of 165.62 g/mol . This compound is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. It is known for its significant ring strain, which contributes to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-3-carboxamide hydrochloride typically involves the preparation of azetidine intermediates. One common method is the ring-opening polymerization of azetidine monomers under cationic or anionic conditions . For example, the use of potassium carbonate (K2CO3) as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) can yield N-sulfonylazetidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at 4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)azetidine-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted azetidine derivatives .
Scientific Research Applications
3-(Methylamino)azetidine-3-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methylamino)azetidine-3-carboxamide hydrochloride involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen-containing structure allow it to interact with specific enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain transcription factors, such as STAT3, which plays a role in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.
Uniqueness
3-(Methylamino)azetidine-3-carboxamide hydrochloride is unique due to its specific ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
3-(methylamino)azetidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c1-7-5(4(6)9)2-8-3-5;/h7-8H,2-3H2,1H3,(H2,6,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRWGWWQZHDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CNC1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736994-10-8 | |
Record name | 3-Azetidinecarboxamide, 3-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736994-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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